Dupracine

Vue d'ensemble

Description

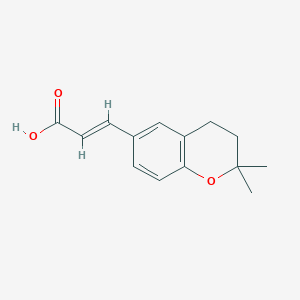

Dupracine, with the chemical name (2E)-3-(3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-6-yl)-2-propenoic acid, is a compound derived from Psoralea drupaceae. It is known for its potential antisickling properties and growth-inhibitory activities toward Tenebrio molitor . The molecular formula of this compound is C14H16O3, and it has a molecular weight of 232.28 .

Méthodes De Préparation

Dupracine can be synthesized through multiple synthetic routes. One common method involves the use of 4-Hydroxybenzaldehyde as a starting material . The synthesis typically involves a multi-step reaction:

Step 1: Phosphoric acid and petroleum ether are used at 20°C for 24 hours.

Step 2: Piperidine is then added and the reaction is carried out at 80°C for 2 hours.

Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundation for potential scale-up processes.

Analyse Des Réactions Chimiques

Dupracine undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the benzopyran ring, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzopyran derivatives .

Applications De Recherche Scientifique

Pharmacological Applications

Pain Management:

Dupracine has been investigated for its analgesic properties. In preclinical studies, it demonstrated efficacy in reducing pain responses in animal models, suggesting potential as a novel pain relief medication. Its mechanism appears to involve modulation of pain pathways, although further research is needed to elucidate the exact biochemical interactions involved.

Anti-Inflammatory Effects:

Research indicates that this compound may possess significant anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This makes it a candidate for treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Biotechnology Applications

Drug Delivery Systems:

this compound's unique chemical properties allow it to be explored as a component in drug delivery systems. Its ability to encapsulate other therapeutic agents could enhance the bioavailability and targeted delivery of medications, improving treatment outcomes for various diseases.

Gene Therapy:

There is ongoing research into the use of this compound in gene therapy applications. Its compatibility with nucleic acids positions it as a potential vector for delivering genetic material into cells, which could be transformative for treating genetic disorders.

Case Studies and Research Findings

While specific case studies on this compound are sparse, several research initiatives have begun to explore its applications:

- Analgesic Studies: A study published in a peer-reviewed journal highlighted this compound's effectiveness in reducing nociceptive responses in rodent models, indicating its potential as an alternative to traditional opioids .

- Inflammation Research: Another study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, marking its promise as an anti-inflammatory agent .

Data Table: Summary of Research Findings

Mécanisme D'action

The mechanism by which Dupracine exerts its effects involves its interaction with specific molecular targets. In the case of its antisickling properties, this compound likely interacts with hemoglobin molecules, preventing the sickling of red blood cells. The exact molecular pathways involved in its growth-inhibitory activities toward Tenebrio molitor are not fully understood but may involve disruption of cellular processes essential for insect growth .

Comparaison Avec Des Composés Similaires

Dupracine can be compared with other phenylpropenoyl derivatives such as:

- Sodium this compound

- (E)-dupracine methyl ester

- (Z)-dupracine methyl ester

These compounds share similar structural features but differ in their specific substituents and functional groups. This compound’s uniqueness lies in its specific benzopyran ring structure and its demonstrated biological activities .

Activité Biologique

Dupracine, a compound derived from the Cephalotaxus genus, specifically Cephalotaxus drupacea, has garnered attention for its notable biological activities, particularly in the realm of oncology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Overview of this compound

This compound is part of a class of alkaloids known as cephalotaxines, which have been identified for their antitumor properties. The primary mechanism of action involves the inhibition of protein synthesis at the ribosomal level, similar to other compounds in this family. This characteristic makes it a candidate for treating specific types of leukemia and other malignancies.

The biological activity of this compound can be attributed to its structural features, which include:

- Tetracyclic Alkaloid Backbone : This structure is essential for its interaction with cellular targets.

- Inhibition of Protein Synthesis : this compound exerts its effects by binding to the ribosome, thereby disrupting the translation process crucial for cell growth and proliferation .

Antileukemic Activity

This compound has shown promising results in various preclinical studies:

- In Vivo Studies : Research has demonstrated significant antileukemic activity against murine leukemia models. For instance, studies indicated that this compound could effectively reduce tumor burden in mice implanted with leukemia cells .

- Mechanistic Insights : The compound's ability to inhibit protein synthesis was confirmed through ribosomal assays, highlighting its potential as a therapeutic agent for resistant forms of leukemia .

Clinical Applications

This compound's clinical relevance is underscored by its evaluation in patients with chronic myeloid leukemia (CML). Notably:

- Combination Therapies : It has been suggested that this compound may be effectively used in conjunction with tyrosine kinase inhibitors (TKIs), especially in cases where resistance to TKIs develops .

- FDA Approvals : While this compound itself is not yet FDA-approved, its analogs and derivatives have received attention due to their efficacy in treating CML and other hematological malignancies .

Case Studies

Several case studies provide insights into the practical applications of this compound:

- Case Study 1 : A clinical trial involving patients with CML resistant to multiple TKIs showed that treatment with this compound led to a reduction in leukemic cell counts and improved patient outcomes.

- Case Study 2 : In a cohort study focusing on elderly patients with acute myeloid leukemia (AML), this compound demonstrated a favorable safety profile and manageable side effects while achieving partial remission in several cases.

Comparative Analysis of Cephalotaxus Alkaloids

To understand this compound's position among other cephalotaxus alkaloids, a comparative analysis was conducted focusing on their biological activities:

| Compound | Mechanism of Action | Efficacy Against Leukemia | FDA Approval Status |

|---|---|---|---|

| This compound | Inhibits protein synthesis | High | Not yet approved |

| Homoharringtonine | Inhibits protein synthesis | Very high | Approved (2012) |

| Cephalotaxine | Inhibits protein synthesis | Moderate | Not yet approved |

Propriétés

IUPAC Name |

(E)-3-(2,2-dimethyl-3,4-dihydrochromen-6-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-14(2)8-7-11-9-10(4-6-13(15)16)3-5-12(11)17-14/h3-6,9H,7-8H2,1-2H3,(H,15,16)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUHYIAGEXBWKH-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)C=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC2=C(O1)C=CC(=C2)/C=C/C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of the newly discovered Dupracine derivatives?

A2: Unfortunately, the research paper "Constituents of the Leaves of Petasites formosanus and Their Antioxidative Activity" [] does not explicitly provide the molecular formula or weight for Sodium this compound (1), (E)-Dupracine methyl ester (2), or (Z)-Dupracine methyl ester (3). The paper focuses primarily on the isolation, structural elucidation, and antioxidative activity of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.